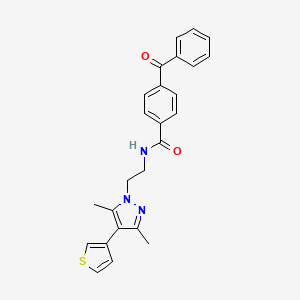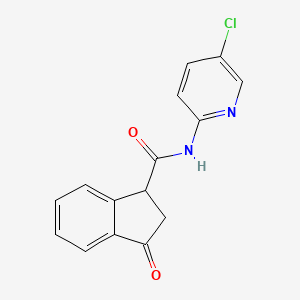![molecular formula C11H12ClNO B2698635 2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide CAS No. 31209-29-7](/img/structure/B2698635.png)
2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide is an organic compound characterized by the presence of a chloroacetamide group attached to a phenylprop-2-en-1-yl moiety
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide may also interact with various biological targets.
Mode of Action
Related compounds like acetochlor, an herbicide, inhibit elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, which are part of the gibberellin pathway . This suggests that this compound might have a similar mode of action.
Biochemical Pathways
Related compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide and cinnamyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chloroacetamide is dissolved in a suitable solvent, such as ethanol or acetonitrile. Cinnamyl chloride is then added dropwise to the solution under stirring. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bond in the phenylprop-2-en-1-yl moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation can produce a ketone or alcohol.
Aplicaciones Científicas De Investigación
2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide: Similar in structure but with a nitrophenyl group instead of a phenylprop-2-en-1-yl moiety.
2-chloro-N-(2,6-diethylphenyl)acetamide: Contains a diethylphenyl group, differing in the substitution pattern on the aromatic ring.
Uniqueness
2-chloro-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide is unique due to its specific structural features, such as the presence of a phenylprop-2-en-1-yl group, which can influence its reactivity and interactions with biological targets
Propiedades
IUPAC Name |
2-chloro-N-[(E)-3-phenylprop-2-enyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,13,14)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKDMUZAJVWCMI-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]furan-2-carboxylic acid](/img/structure/B2698555.png)
![3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid](/img/structure/B2698556.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2698557.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2698561.png)


![3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2698565.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2698571.png)
![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2698573.png)
![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
